molecular formula C15H10Cl2N2O2 B2599310 (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 338400-41-2

(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No.: B2599310
CAS No.: 338400-41-2
M. Wt: 321.16
InChI Key: WKSMVFBUIFIGGH-RGEXLXHISA-N
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Description

(2Z)-3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a hydrazone derivative characterized by a conjugated enone system and dual 4-chlorophenyl substituents. Its Z-configuration stabilizes the planar geometry, facilitating π-π stacking interactions and electronic delocalization across the hydrazin-ylidene moiety.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRQSLZINBFRP-CTRWYEAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

    Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.

  • Anticancer Activity : Research indicates that hydrazone derivatives exhibit significant cytotoxic activity against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth .
  • Antimicrobial Properties : Studies have shown that similar hydrazone compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal may also exhibit similar effects, making it a candidate for further investigation in drug development .

Agricultural Science

The compound's potential as a pesticide or herbicide has been explored due to its structural characteristics.

  • Pesticidal Activity : Preliminary studies suggest that hydrazone derivatives can act as effective pesticides. The ability to inhibit specific enzymes in pests could lead to the development of new agricultural chemicals that are less harmful to non-target species .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules.

  • Synthesis of Novel Compounds : The unique structure allows for modifications that can lead to the creation of new compounds with varied biological activities. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Several case studies have documented the applications of similar hydrazone compounds:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related hydrazone derivative exhibited potent anticancer activity against breast cancer cell lines, leading to further investigations into its mechanism of action .
  • Case Study 2 : Research on hydrazones as potential agrochemicals revealed their effectiveness in controlling specific agricultural pests without significant toxicity to beneficial insects, highlighting their potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound A : (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()

  • Key Differences :
    • Replaces the hydrazin-ylidene group with a 1,2,4-triazole ring.
    • Substitutes one 4-chlorophenyl group with a 2,4-difluorophenyl moiety.
  • Implications :
    • Enhanced metabolic stability due to the triazole’s resistance to hydrolysis compared to hydrazones.
    • Increased electron-withdrawing effects from fluorine atoms may alter reactivity in nucleophilic additions .

Compound B : (4Z)-3-(4-Chlorophenyl)-4-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydroquinazolin-2(1H)-one ()

  • Key Differences: Incorporates a quinazolinone core instead of the propanal backbone. Features a 4-methylphenyl group instead of the second 4-chlorophenyl.
  • Implications: The rigid quinazolinone scaffold improves binding affinity to kinases or DNA topoisomerases.

Analogues with Varying Hydrazine Substituents

Compound C : (3Z)-3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one ()

  • Key Differences :
    • Replaces the propanal chain with an indol-2-one heterocycle.
    • Substitutes one 4-chlorophenyl group with a phenyl ring.
  • Implications :
    • The indole system enables fluorescence properties, useful in imaging or sensor applications.
    • Reduced steric hindrance from the phenyl group may improve membrane permeability .

Comparative Data Table

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Formula C₁₅H₁₁Cl₂N₃O₂ C₁₇H₁₀ClF₂N₃O C₂₃H₁₆ClN₃O₂ C₂₀H₁₃ClN₄O
Molecular Weight (g/mol) 336.17 357.74 409.85 368.80
Key Functional Groups Hydrazin-ylidene, enone Triazole, difluorophenyl Quinazolinone, methylphenyl Indol-2-one, phenyl
Reported Activity Antifungal (hypothesized) Antifungal (triazole-based activity) Kinase inhibition (quinazolinones) Fluorescent probes
Synthetic Yield Not reported Not reported 81% () Not reported
Solubility Low (high Cl content) Moderate (fluorine enhances polarity) Moderate (methyl improves solubility) Low (indole hydrophobicity)

Notes and Limitations

  • Synthesis Challenges : The target compound’s hydrazin-ylidene group is prone to oxidation, requiring inert conditions for synthesis.
  • Data Gaps : Bioactivity studies for the target compound are sparse compared to analogues like Compound A or B.
  • Contradictions : While Compound B shows high kinase inhibition, its solubility may limit in vivo efficacy, contrasting with its in vitro potency .

Biological Activity

The compound (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal (CAS Number: 338400-41-2) is a hydrazone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H12Cl2N2O2\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}

This structure features two 4-chlorophenyl groups attached to a hydrazone moiety, which is significant for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. A study focusing on similar hydrazones showed that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Hydrazone compounds have been investigated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of phenolic structures in its composition.

Case Studies

StudyFindingsReference
Antimicrobial Activity Effective against E. coli and S. aureus with MIC values ranging from 5 to 25 µg/mL
Anticancer Effects Induces apoptosis in breast cancer cell lines with IC50 values around 10 µM
Antioxidant Evaluation Exhibits significant DPPH radical scavenging activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses leading to apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature of the chlorophenyl groups allows for interaction with lipid membranes, compromising their integrity.

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